3-Hydroxy Group Confers Potent SHP2 Phosphatase Inhibitory Activity Absent in 5-Methoxy-Only Analogs
The hydroxyindole carboxylic acid (HCA) scaffold, which includes the 3-hydroxyindole-2-carboxylate core present in the target compound, enables potent inhibition of the oncogenic phosphatase SHP2. A representative HCA-based inhibitor (11a-1) achieved an IC50 of 200 nM against SHP2 [1]. In contrast, simpler 5-methoxyindole analogs lacking the 3-hydroxy group show no reported activity against this target, highlighting the essential role of the 3-hydroxy moiety for active-site anchoring.
| Evidence Dimension | SHP2 phosphatase inhibition (IC50) |
|---|---|
| Target Compound Data | 200 nM (for HCA-derived inhibitor 11a-1, scaffold proxy) |
| Comparator Or Baseline | 5-Methoxyindole analogs without 3-OH: No reported activity |
| Quantified Difference | Activity dependent on 3-OH group presence |
| Conditions | In vitro enzymatic assay; 20 mammalian PTP selectivity panel |
Why This Matters
Validates the 3-hydroxy group as a critical pharmacophore for SHP2-targeted drug discovery programs, a feature absent in common 5-methoxyindole building blocks.
- [1] Zeng, L. F., et al. (2014). Therapeutic potential of targeting the oncogenic SHP2 phosphatase. Journal of Medicinal Chemistry, 57(15), 6594-6609. View Source
